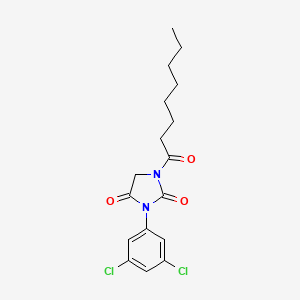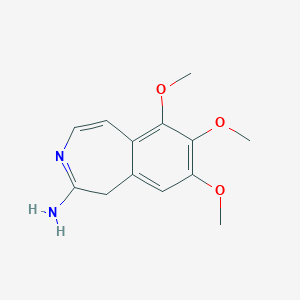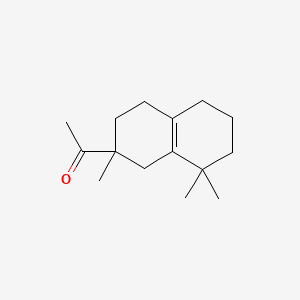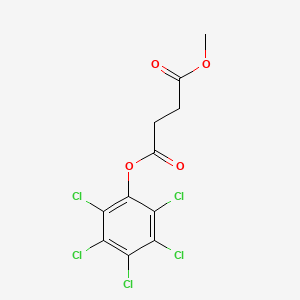
2,2'-Oxybis(N-propylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis(N-propylacetamide) is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N-propylacetamide) can be achieved through several methods. One common approach involves the reaction of propylamine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Oxybis(N-propylacetamide) may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of fixed-bed hydrogenation catalysts can also enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybis(N-propylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Aplicaciones Científicas De Investigación
2,2’-Oxybis(N-propylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Industry: It is employed in the production of polymers and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism by which 2,2’-Oxybis(N-propylacetamide) exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and proteins, influencing their activity and stability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group.
Propionamide: Similar to acetamide but with an additional carbon atom.
Butyramide: Contains a longer carbon chain compared to acetamide and propionamide
Uniqueness
2,2’-Oxybis(N-propylacetamide) is unique due to its bis-amide structure, which provides distinct chemical and physical properties
Propiedades
Número CAS |
90716-91-9 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-[2-oxo-2-(propylamino)ethoxy]-N-propylacetamide |
InChI |
InChI=1S/C10H20N2O3/c1-3-5-11-9(13)7-15-8-10(14)12-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
HQMHCJCUUDTMFI-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)COCC(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)


![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)

![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)






